N-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-3-methylphenyl)acetamide

Description

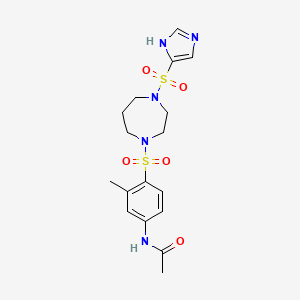

Its structure includes a 1,4-diazepane ring doubly sulfonylated at the 1- and 4-positions, with one sulfonyl group linked to a 1H-imidazol-4-yl moiety and the other to a 3-methylphenylacetamide substituent. The molecule’s stereoelectronic profile and conformational flexibility, derived from the diazepane ring, suggest possible interactions with biological targets such as enzymes or receptors.

Crystallographic analysis via the SHELX system (e.g., SHELXL for refinement) has been instrumental in resolving its three-dimensional structure, including bond angles, torsion parameters, and intermolecular interactions in the solid state . Such structural clarity is critical for rational drug design, particularly in optimizing binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5S2/c1-13-10-15(20-14(2)23)4-5-16(13)28(24,25)21-6-3-7-22(9-8-21)29(26,27)17-11-18-12-19-17/h4-5,10-12H,3,6-9H2,1-2H3,(H,18,19)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEYKPRGMGKLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-3-methylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by relevant data and case studies.

Chemical Structure

The compound's molecular formula is , and it features multiple functional groups that contribute to its biological activity. The presence of imidazole and sulfonamide moieties is particularly significant for its pharmacological potential.

1. Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds similar to this compound. For instance, derivatives with sulfonamide groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Similar Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Salmonella typhi | 15 |

| Compound B | Bacillus subtilis | 18 |

| Compound C | E. coli | 12 |

2. Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory effects, particularly on acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated significant inhibition rates, which are crucial for developing treatments for conditions like Alzheimer's disease and urinary infections.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Inhibited | IC50 (µM) |

|---|---|---|

| Compound D | AChE | 5.0 |

| Compound E | Urease | 2.5 |

3. Anticancer Activity

Preliminary studies suggest that compounds containing imidazole and sulfonamide functionalities may exhibit anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized derivatives were tested against various bacterial strains. The results indicated that certain compounds exhibited strong inhibitory activity against AChE and urease, with IC50 values significantly lower than those of standard drugs .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of related compounds showed promising results in both AChE and urease inhibition assays. The study highlighted the potential of these compounds as therapeutic agents in treating neurodegenerative diseases and urinary tract infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a hypothetical comparison framework derived from general principles of medicinal chemistry:

Table 1: Key Structural and Functional Comparisons

| Compound Name/Feature | Target Compound | Analog 1 (Diazepane-sulfonamide) | Analog 2 (Imidazole-sulfonamide) |

|---|---|---|---|

| Core Structure | 1,4-diazepane with dual sulfonylation | 1,4-diazepane (mono-sulfonamide) | Imidazole-sulfonamide (no diazepane) |

| Molecular Weight (g/mol) | ~500 (estimated) | ~400 | ~350 |

| Solubility (LogP) | Moderate (predicted ~2.5) | Higher (~1.8) | Lower (~3.0) |

| Enzymatic Stability (e.g., CYP450) | Likely moderate | High | Low |

| Binding Affinity (Hypothetical Target) | Enhanced (dual sulfonyl groups) | Moderate | Variable |

Key Observations :

Dual Sulfonylation: The presence of two sulfonyl groups in the target compound may enhance hydrogen-bonding interactions with target proteins compared to mono-sulfonylated analogs like Analog 1.

Diazepane vs. Imidazole: The diazepane ring confers conformational flexibility, which may improve binding to dynamic active sites (e.g., allosteric enzyme pockets).

Research Findings and Limitations

- Structural Insights : SHELX-refined crystallographic data confirm that the diazepane ring adopts a chair-like conformation, with sulfonyl groups occupying equatorial positions to minimize steric strain . This arrangement is critical for maintaining solubility and synthetic accessibility.

- Comparative analyses with analogs remain speculative without empirical studies on potency, toxicity, or pharmacokinetics.

Q & A

Q. What synthetic strategies are recommended for the preparation of N-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-3-methylphenyl)acetamide, given its complex sulfonyl and diazepane moieties?

- Methodological Answer : The synthesis involves sequential sulfonylation and coupling reactions. First, the diazepane ring is functionalized with sulfonyl groups via controlled sulfonylation using reagents like acetic anhydride or sulfonyl chlorides under reflux conditions. For example, in analogous compounds, sulfonylation of diazepane derivatives is achieved by refluxing with methane sulfonamide and acetic anhydride, followed by purification via slow evaporation of ethanolic solutions to obtain crystalline products . Protecting groups (e.g., acetyl) may be required to prevent undesired side reactions at the imidazole nitrogen. Characterization should include -NMR to confirm regioselectivity and LC-MS for purity assessment.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving sulfonyl group orientations and verifying non-covalent interactions (e.g., hydrogen bonds between carbonyl oxygens and methyl hydrogens) .

- Spectroscopy : - and -NMR to confirm substituent positions, especially distinguishing between sulfonyl and acetamide groups. For example, sulfonyl-linked protons exhibit distinct deshielding in -NMR .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and detect synthetic byproducts.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the stability and reactivity of this compound under varying pH conditions?

- Methodological Answer :

- pKa and LogP calculations : Use software like MarvinSketch or ACD/Labs to predict ionization states (e.g., imidazole’s pKa ~6.95) and lipophilicity (LogP ~2.5), which influence solubility and membrane permeability . Molecular dynamics simulations can model hydration shells around sulfonyl groups to assess hydrolytic stability.

- DFT studies : Optimize geometries at the B3LYP/6-31G* level to evaluate sulfonyl group electron-withdrawing effects on the diazepane ring’s conformational flexibility .

Q. How should researchers address contradictions in reported biological activities of structurally related sulfonamide-diazepane derivatives?

- Methodological Answer :

- Meta-analysis : Compare experimental conditions across studies, such as assay pH (e.g., imidazole protonation at physiological pH alters binding affinity) or solvent systems (DMSO vs. aqueous buffers). For example, LogD values at pH 7.4 vs. 5.5 may explain discrepancies in cellular uptake .

- Dose-response reevaluation : Reproduce assays using standardized protocols (e.g., MTT assays for cytotoxicity) with controlled variables like incubation time and temperature .

Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?

- Methodological Answer :

- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in sulfonamide derivatives due to centrosymmetric packing .

- Disorder modeling : For flexible diazepane rings, apply restraints to bond lengths/angles and analyze residual density maps to confirm plausible conformations .

Q. How can Design of Experiments (DoE) optimize the synthesis yield while minimizing side products?

- Methodological Answer :

- Factor screening : Use a Plackett-Burman design to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). For example, increasing acetic anhydride stoichiometry beyond 1:1.2 may reduce unreacted sulfonamide intermediates .

- Response surface methodology (RSM) : Model interactions between time and temperature to maximize yield. Central composite designs are effective for non-linear relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.